molecular formula C19H25NO3 B6225348 methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate CAS No. 22014-00-2

methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate

Cat. No.: B6225348
CAS No.: 22014-00-2
M. Wt: 315.4
InChI Key:
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Description

Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of a cyano group, a hydroxyphenyl group, and tert-butyl groups, which contribute to its stability and reactivity. This compound is widely used in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. Dimethyl sulfoxide is often used as a promoter in this reaction . The reaction conditions include maintaining a specific temperature and using a suitable catalyst to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and reduce production costs. For example, using potassium hydroxide as a catalyst and controlling the reaction temperature and time can significantly improve the yield . The final product is usually purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The presence of tert-butyl groups enhances its stability and effectiveness as an antioxidant. The molecular targets and pathways involved include interactions with reactive oxygen species and other free radicals, protecting cells and materials from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate is unique due to the presence of the cyano group, which enhances its reactivity and potential applications. The combination of the cyano group with the hydroxyphenyl and tert-butyl groups provides a distinct set of chemical properties that make it valuable in various research and industrial applications.

Properties

CAS No.

22014-00-2

Molecular Formula

C19H25NO3

Molecular Weight

315.4

Purity

95

Origin of Product

United States

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